molecular formula C7H6Cl2O2 B114650 2,6-Dichloro-4-(hydroxymethyl)phenol CAS No. 22002-17-1

2,6-Dichloro-4-(hydroxymethyl)phenol

Cat. No. B114650
Key on ui cas rn: 22002-17-1
M. Wt: 193.02 g/mol
InChI Key: SQKUSGDAQJJKBT-UHFFFAOYSA-N
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Patent
US05374638

Procedure details

To a solution of 1.83 g (5.96 mmol) of the product of Step B dissolved in 6 mL of THF was added 5.96 mL (5.96 mmol) of a 1M solution of tetra-n-butylammonium fluoride in THF and the reaction mixture was stirred at room temperature 30 minutes. The solution was then evaporated in vacuo and the residue was purified on a silica gel flash chromatography column eluted with 4% methanol/chloroform to afford 0.733 g (64%) of the title compound.
Name
product
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[Si]([O:8][C:9]1[C:16]([Cl:17])=[CH:15][C:12]([CH2:13][OH:14])=[CH:11][C:10]=1[Cl:18])(C(C)(C)C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[Cl:17][C:16]1[CH:15]=[C:12]([CH:11]=[C:10]([Cl:18])[C:9]=1[OH:8])[CH2:13][OH:14] |f:1.2|

Inputs

Step One
Name
product
Quantity
1.83 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=C(C=C(CO)C=C1Cl)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified on a silica gel flash chromatography column
WASH
Type
WASH
Details
eluted with 4% methanol/chloroform

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(CO)C=C(C1O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.733 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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